molecular formula C22H34N4O2 B5905050 1-Cyclohexyl-3-[[3-[(cyclohexylcarbamoylamino)methyl]phenyl]methyl]urea

1-Cyclohexyl-3-[[3-[(cyclohexylcarbamoylamino)methyl]phenyl]methyl]urea

Cat. No.: B5905050
M. Wt: 386.5 g/mol
InChI Key: ZNICWJITUQDRSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-[[3-[(cyclohexylcarbamoylamino)methyl]phenyl]methyl]urea is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group and a phenyl group connected through a urea linkage.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-[[3-[(cyclohexylcarbamoylamino)methyl]phenyl]methyl]urea can be achieved through several synthetic routes. One common method involves the reaction of cyclohexyl isocyanate with 3-[(cyclohexylcarbamoylamino)methyl]benzylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclohexyl-3-[[3-[(cyclohexylcarbamoylamino)methyl]phenyl]methyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents. Common conditions for these reactions include the use of solvents like acetonitrile and catalysts such as palladium.

Scientific Research Applications

1-Cyclohexyl-3-[[3-[(cyclohexylcarbamoylamino)methyl]phenyl]methyl]urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[[3-[(cyclohexylcarbamoylamino)methyl]phenyl]methyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

1-Cyclohexyl-3-[[3-[(cyclohexylcarbamoylamino)methyl]phenyl]methyl]urea can be compared with similar compounds such as:

Properties

IUPAC Name

1-cyclohexyl-3-[[3-[(cyclohexylcarbamoylamino)methyl]phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c27-21(25-19-10-3-1-4-11-19)23-15-17-8-7-9-18(14-17)16-24-22(28)26-20-12-5-2-6-13-20/h7-9,14,19-20H,1-6,10-13,15-16H2,(H2,23,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNICWJITUQDRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=CC(=CC=C2)CNC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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